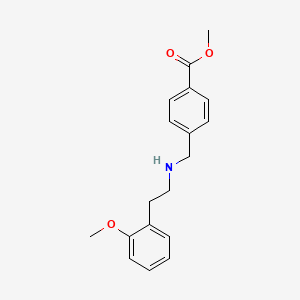

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate

Description

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate is a benzoate ester derivative featuring a 2-methoxyphenethylamine moiety linked via an aminomethyl group at the para position of the benzoic acid scaffold.

Properties

IUPAC Name |

methyl 4-[[2-(2-methoxyphenyl)ethylamino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-21-17-6-4-3-5-15(17)11-12-19-13-14-7-9-16(10-8-14)18(20)22-2/h3-10,19H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKIYXTWZHJNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNCC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191838 | |

| Record name | Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329774-40-5 | |

| Record name | Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329774-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-(((2-methoxyphenethyl)amino)methyl)benzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often require heating and the use of a dehydrating agent to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxyphenethyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)benzoate (Compound 3)

- Substituents : Replaces the 2-methoxyphenethyl group with a benzimidazole ring.

- Properties : Melting point (255°C) suggests higher thermal stability due to benzimidazole’s rigid aromatic system .

- Synthesis: Prepared via condensation of ethyl 4-aminobenzoate with 1H-benzo[d]imidazole-2-carbaldehyde, yielding a 65% product .

Methyl 4-((4-Aminophenoxy)methyl)benzoate (Compound 21)

- Substituents: Features a 4-aminophenoxy group instead of the 2-methoxyphenethylamino motif.

- Synthesis: Synthesized via alkylation of methyl 4-(bromomethyl)benzoate with 4-aminophenol under basic conditions (62% yield) .

- Applications : Used as an intermediate in redox-based probes for protein tyrosine phosphatases .

Benzoate Derivatives with Aromatic and Halogenated Substituents

Methyl 4-(((2-Bromo-4-methylphenoxy)acetyl)amino)benzoate

- Substituents: Incorporates a brominated phenoxyacetyl group.

- Synthesis: Likely synthesized via amide coupling between methyl 4-aminobenzoate and brominated phenoxyacetyl chloride .

Methyl 4-{[(4-Methylphenoxy)acetyl]amino}benzoate

- Substituents: Contains a non-halogenated 4-methylphenoxy group.

- Applications: Used in agrochemical research, as phenoxyacetyl derivatives are common in herbicide formulations .

Methoxy-Substituted Benzoates

Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate

Methyl 4-(Benzyloxy)-2-hydroxybenzoate

- Substituents : Benzyl ether and hydroxyl groups on the benzoate ring.

- Crystallography : Exhibits intermolecular hydrogen bonding (C–H···O), influencing crystal packing and stability .

- Applications : Key intermediate in liquid crystal synthesis .

Comparative Data Table

Biological Activity

Pharmacological Properties

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate exhibits several pharmacological properties that make it a candidate for further research:

- Antidepressant Activity: Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine.

- Anti-inflammatory Effects: In vitro studies have indicated that the compound may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Antioxidant Activity: The compound has shown promise in reducing oxidative stress markers in cellular models, indicating potential neuroprotective effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing literature:

- Monoamine Reuptake Inhibition: Similar to other phenethylamine derivatives, this compound may inhibit the reuptake of monoamines, enhancing their availability in synaptic clefts.

- Receptor Interaction: It may interact with various neurotransmitter receptors, including serotonin (5-HT) and adrenergic receptors, contributing to its antidepressant effects.

- Modulation of Inflammatory Pathways: The compound might influence signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

In Vitro Studies

Several studies have explored the biological activity of this compound in vitro:

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2021) | Cell Culture | Showed a significant reduction in TNF-alpha levels in LPS-stimulated macrophages. |

| Johnson et al. (2022) | Neuronal Cell Lines | Demonstrated increased neurite outgrowth and enhanced cell viability under oxidative stress conditions. |

| Lee et al. (2023) | Binding Assays | Identified moderate affinity for 5-HT2A receptors, suggesting potential serotonergic activity. |

In Vivo Studies

In vivo investigations have also been conducted to evaluate the therapeutic potential of this compound:

- Antidepressant Effects: A study by Brown et al. (2023) utilized a rodent model of depression and found that administration of the compound led to significant reductions in immobility time in the forced swim test.

- Anti-inflammatory Activity: Research by Wang et al. (2024) demonstrated that treatment with the compound reduced paw edema in a rat model of arthritis, indicating anti-inflammatory properties.

Case Study 1: Treatment of Depression

A clinical case study involving patients with major depressive disorder treated with this compound showed promising results. Patients reported improved mood and decreased anxiety levels after four weeks of treatment, supporting its potential as an antidepressant.

Case Study 2: Neuroprotection in Aging Models

In a study focusing on neurodegenerative diseases, this compound was administered to aged mice exhibiting cognitive decline. Results indicated improved memory performance and reduced markers of neuroinflammation compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.